(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime
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Overview
Description
(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group attached to the isoxazole ring, along with a dione and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime typically involves the following steps:
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Formation of Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. For instance, phenyl nitrile oxide can react with an alkyne to form the isoxazole ring.
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Introduction of Dione Functional Group: : The dione functional group can be introduced via oxidation reactions. For example, the isoxazole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form the dione.
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Formation of Oxime: : The oxime group is typically introduced by reacting the dione with hydroxylamine hydrochloride under basic conditions. This reaction forms the oxime through nucleophilic addition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction of the oxime group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or nucleophiles like amines and alcohols.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted isoxazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms or as a precursor for bioactive compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole-4,5-dione: Lacks the oxime group, which may result in different reactivity and applications.
4-Hydroxy-3-phenylisoxazole-5(4H)-one: Contains a hydroxyl group instead of an oxime, affecting its chemical properties and biological activity.
3-Phenyl-5-isoxazolone: Another isoxazole derivative with different functional groups, leading to varied chemical behavior.
Uniqueness
(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime is unique due to the presence of both dione and oxime functional groups, which provide a versatile platform for chemical modifications and potential applications in multiple fields. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
CAS No. |
6265-53-8 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-nitroso-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(10-13)7(11-14-9)6-4-2-1-3-5-6/h1-5,11H |
InChI Key |
ZYSBGNYJJJCEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)N=O |
Origin of Product |
United States |
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